Argemonine
Overview
Description
Argemonine is a naturally occurring alkaloid found in various species of the Argemone genus, particularly Argemone mexicana. It is a member of the pavine alkaloid family and is known for its complex molecular structure, which includes multiple methoxy groups and a nitrogen-containing heterocycle. The molecular formula of this compound is C21H25NO4 .
Mechanism of Action
Target of Action
Argemonine, also known as N-Methylpavine, is a compound that primarily targets the production of nitric oxide in the body . Nitric oxide plays very important roles in the cardiovascular system, immune system, and nervous system .
Mode of Action
This compound interacts with its targets by serving as a precursor to nitric oxide . This means that it contributes to the synthesis of nitric oxide, which is produced by all tissues of the body .
Biochemical Pathways
This compound affects the arginine metabolism pathway . Enzymes such as argininosuccinate synthase, the arginases, the nitric oxide synthase isoenzymes, and arginine decarboxylase play key roles in regulating this pathway .
Pharmacokinetics
The pharmacokinetics of this compound, like other drugs, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . .
Result of Action
This compound has been found to display high anti-proliferative activity on various cancerous cell lines . This means that it can inhibit the growth of these cells, making it a potential candidate for cancer therapy .
Biochemical Analysis
Biochemical Properties
Argemonine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit anti-proliferative activity by inhibiting the growth of various cancerous cell lines . This compound interacts with enzymes such as nuclear magnetic resonance and gas chromatography-mass spectrometry, which are used to identify its active components . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, leading to its potential use as an anticancer agent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of cancerous cell lines such as M12.C3F6, RAW 264.7, and HeLa . This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to inhibit the activity of human immunodeficiency virus type 1 reverse transcriptase, demonstrating its potential as an antiviral agent . These effects highlight the importance of this compound in regulating cellular processes and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing the growth of cancerous cells . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . Degradation of this compound can occur over time, leading to a decrease in its efficacy. Long-term studies have demonstrated that this compound can have lasting effects on cellular function, particularly in its anti-proliferative and antimicrobial activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses result in significant biological effects . For example, at higher doses, this compound has been observed to inhibit the growth of cancerous cells more effectively .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, this compound can inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, resulting in altered metabolic pathways . These interactions highlight the importance of this compound in regulating cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within specific cellular compartments, affecting its activity and function. For example, this compound has been observed to accumulate in cancerous cells, leading to its selective anti-proliferative effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended site of action, allowing for precise regulation of cellular processes. For instance, this compound has been observed to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of argemonine involves several steps, starting from simpler organic compounds. One common synthetic route involves the use of N,N-bis[1-(trimethylsiloxy)alkyl]formamides, which undergo a series of reactions to form the pavine alkaloid structure . The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Argemone species. extraction from plant sources involves solvent extraction techniques followed by purification processes such as chromatography to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Argemonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrogen-containing heterocycle, leading to different structural analogs.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactions of complex alkaloids.
Comparison with Similar Compounds
Berberine: Another alkaloid with significant anti-cancer properties.
Laudanosine: An alkaloid with similar structural features but different biological activities.
Norargemonine: A structural analog of this compound with slight modifications in its molecular structure.
Uniqueness: this compound is unique due to its specific combination of methoxy groups and nitrogen-containing heterocycle, which contribute to its distinct biological activities and chemical properties. Its ability to inhibit cancer cell proliferation sets it apart from other similar alkaloids .
Properties
IUPAC Name |
4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWCPFWLCIQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937134 | |
Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6901-16-2, 16584-62-6, 5531-95-3 | |
Record name | Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argemonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Argemonine, (+)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Argemonine, (.+-.)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Argemonine?
A1: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]
Q3: From which plant species has this compound been isolated?
A3: this compound has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]
Q4: Have there been any successful synthetic routes for this compound?
A4: Yes, several synthetic approaches have been developed for the preparation of this compound. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]
Q5: What are the known biological activities of this compound?
A5: this compound has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]
Q6: How does the structure of this compound contribute to its biological activities?
A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of this compound, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of this compound and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]
Q7: What is the potential of this compound as a therapeutic agent?
A7: While this compound exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []
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